1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene
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Overview
Description
1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene is a complex organic compound featuring a unique structure that combines azulene and indene moieties. Azulene, known for its deep blue color, is a non-benzenoid aromatic hydrocarbon, while indene is a bicyclic hydrocarbon. The combination of these two structures results in a compound with intriguing chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene involves several steps, typically starting with the preparation of the azulene and indene precursors. The key synthetic routes include:
Electrophilic Substitution: Azulene undergoes electrophilic substitution reactions due to its electron-rich nature.
Coupling Reactions: The azulene moiety can be coupled with the indene derivative through various coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.
Chemical Reactions Analysis
1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the azulene or indene moieties.
Scientific Research Applications
1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene involves its interaction with various molecular targets and pathways:
Electron Donor-Acceptor Interactions: The azulene moiety acts as an electron donor, while the indene moiety can accept electrons, facilitating various redox reactions.
Electrophilic and Nucleophilic Sites: The compound has multiple sites for electrophilic and nucleophilic attacks, allowing it to participate in diverse chemical reactions.
Biological Pathways: In biological systems, the compound may interact with enzymes and receptors, influencing pathways related to inflammation and microbial activity.
Comparison with Similar Compounds
1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene can be compared with other azulene derivatives and indene-based compounds:
Azulen-1-yldiazenyl Compounds: These compounds contain the azulene moiety and exhibit similar electronic properties but differ in their specific substituents and applications.
Indene Derivatives: Compounds based on the indene structure share some chemical properties but lack the unique electronic characteristics of azulene.
Properties
CAS No. |
652142-13-7 |
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Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[(2-azulen-1-yl-2,3-dihydroinden-1-ylidene)methyl]azulene |
InChI |
InChI=1S/C30H22/c1-3-9-21-15-16-24(25(21)12-5-1)20-29-27-14-8-7-11-23(27)19-30(29)28-18-17-22-10-4-2-6-13-26(22)28/h1-18,20,30H,19H2 |
InChI Key |
QCMXQCNXFQXWID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=CC2=C3C=CC=CC=C3C=C2)C4=CC=CC=C41)C5=C6C=CC=CC=C6C=C5 |
Origin of Product |
United States |
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